
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is a heterocyclic organic compound that features both pyrrole and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole typically involves the reaction of 1H-imidazole with a suitable pyrrole derivative. One common method is the alkylation of 1H-imidazole with 3-(2,5-dihydro-1H-pyrrol-1-yl)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imidazole and pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3 or NaOH.
Major Products Formed
Oxidation: Formation of imidazole-2-carboxylic acid and pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole and pyrrole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole and pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(2,5-Dihydro-1H-pyrrol-1-yl)-3-(1H-imidazol-1-yl)propane
- **2-(2,5-Dihydro-1H-pyrrol-1-yl)ethyl-1H-imidazole
- **3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl-1H-imidazole
Uniqueness
5-(3-(2,5-Dihydro-1H-pyrrol-1-yl)propyl)-1H-imidazole is unique due to its specific structural arrangement, which allows for distinct reactivity and interaction with biological targets. Its combination of pyrrole and imidazole rings provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
5-[3-(2,5-dihydropyrrol-1-yl)propyl]-1H-imidazole |
InChI |
InChI=1S/C10H15N3/c1-2-6-13(5-1)7-3-4-10-8-11-9-12-10/h1-2,8-9H,3-7H2,(H,11,12) |
InChI-Schlüssel |
FBFLKSDTDKIJPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN1CCCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


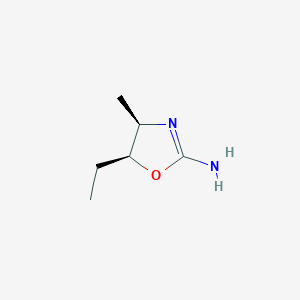
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

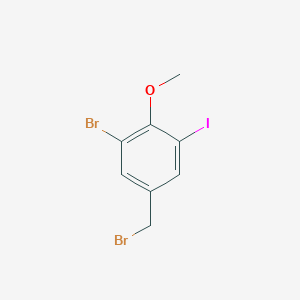
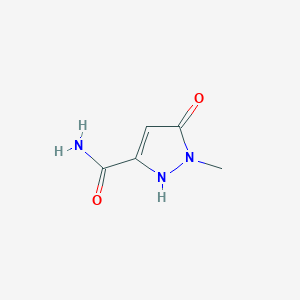
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)


![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)
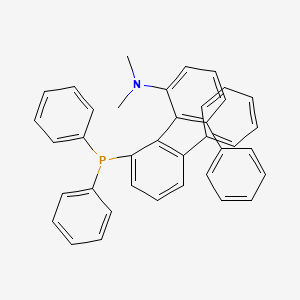
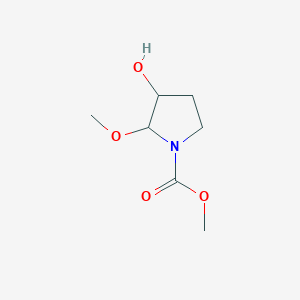
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
